Cas no 2167643-45-8 (4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomers)

4-(Trifluoromethyl)cyclopentane-1,2-diol is a versatile cyclopentane derivative featuring a trifluoromethyl group and two hydroxyl substituents, existing as a mixture of diastereomers. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. The diol functionality allows for further derivatization, enabling its use as a chiral building block in asymmetric synthesis. The mixture of diastereomers provides flexibility in stereochemical studies and synthetic routes. This compound is particularly useful in the development of fluorinated pharmaceuticals and specialty chemicals, where its unique structural and electronic properties contribute to improved binding affinity and bioavailability.
4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomers structure
2167643-45-8 structure
Product name:4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomers
CAS No:2167643-45-8
MF:C6H9F3O2
Molecular Weight:170.129672765732
CID:5866942
PubChem ID:129897452

4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

    • 4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomers
    • 2167643-45-8
    • 4-(trifluoromethyl)cyclopentane-1,2-diol
    • AKOS032950340
    • EN300-22379029
    • インチ: 1S/C6H9F3O2/c7-6(8,9)3-1-4(10)5(11)2-3/h3-5,10-11H,1-2H2
    • InChIKey: WLVYPVBMGDUHFM-UHFFFAOYSA-N
    • SMILES: FC(C1CC(C(C1)O)O)(F)F

計算された属性

  • 精确分子量: 170.05546401g/mol
  • 同位素质量: 170.05546401g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 135
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 40.5Ų

4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomers Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-22379029-0.05g
4-(trifluoromethyl)cyclopentane-1,2-diol
2167643-45-8 95%
0.05g
$344.0 2024-06-20
Enamine
EN300-22379029-0.5g
4-(trifluoromethyl)cyclopentane-1,2-diol
2167643-45-8 95%
0.5g
$1158.0 2024-06-20
Enamine
EN300-22379029-2.5g
4-(trifluoromethyl)cyclopentane-1,2-diol
2167643-45-8 95%
2.5g
$2912.0 2024-06-20
Enamine
EN300-22379029-0.25g
4-(trifluoromethyl)cyclopentane-1,2-diol
2167643-45-8 95%
0.25g
$735.0 2024-06-20
Enamine
EN300-22379029-5.0g
4-(trifluoromethyl)cyclopentane-1,2-diol
2167643-45-8 95%
5.0g
$4309.0 2024-06-20
Enamine
EN300-22379029-10.0g
4-(trifluoromethyl)cyclopentane-1,2-diol
2167643-45-8 95%
10.0g
$6390.0 2024-06-20
Aaron
AR0288ZM-10g
4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomers
2167643-45-8 95%
10g
$8812.00 2023-12-15
1PlusChem
1P0288RA-250mg
4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomers
2167643-45-8 95%
250mg
$971.00 2023-12-19
1PlusChem
1P0288RA-2.5g
4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomers
2167643-45-8 95%
2.5g
$3662.00 2023-12-19
Aaron
AR0288ZM-2.5g
4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomers
2167643-45-8 95%
2.5g
$4029.00 2023-12-15

4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomers 関連文献

4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomersに関する追加情報

Comprehensive Overview of 4-(Trifluoromethyl)cyclopentane-1,2-diol (CAS No. 2167643-45-8): A Versatile Building Block in Modern Chemistry

The compound 4-(trifluoromethyl)cyclopentane-1,2-diol (CAS No. 2167643-45-8), a mixture of diastereomers, has garnered significant attention in recent years due to its unique structural features and broad applicability in pharmaceutical, agrochemical, and material science research. This fluorinated cyclopentane derivative combines the stereochemical complexity of a cyclopentane ring with the electron-withdrawing properties of a trifluoromethyl group, making it an exceptionally valuable intermediate for drug discovery and specialty chemical synthesis.

In the context of current trends in medicinal chemistry, researchers are increasingly focusing on fluorinated building blocks like 4-(trifluoromethyl)cyclopentane-1,2-diol to improve drug metabolic stability and bioavailability. The presence of both hydroxyl groups and the CF3 moiety in this compound enables diverse chemical transformations, addressing frequent search queries such as "how to introduce trifluoromethyl groups" and "strategies for diol functionalization." These characteristics align perfectly with the pharmaceutical industry's growing demand for three-dimensional scaffolds that can enhance target binding specificity.

The diastereomeric mixture nature of this compound (CAS No. 2167643-45-8) actually presents an advantage in early-stage drug discovery, allowing researchers to rapidly screen multiple stereochemical configurations. This approach answers common questions about "cost-effective chiral screening methods" often searched by medicinal chemists. Recent publications have highlighted its utility in creating bioisosteric replacements for aromatic rings, a hot topic in lead optimization strategies aimed at reducing planar molecular architectures.

From a synthetic chemistry perspective, the cyclopentane-1,2-diol core offers remarkable versatility. The two vicinal hydroxyl groups can participate in various protection/deprotection sequences, while the trifluoromethyl group provides opportunities for further derivatization through modern C-F bond activation techniques. This dual functionality responds to frequent search terms like "multifunctional fluorinated intermediates" and "stereoselective cyclopentane synthesis," reflecting the compound's relevance in contemporary organic synthesis.

Material scientists have also explored applications of 4-(trifluoromethyl)cyclopentane-1,2-diol in designing advanced polymers with unique surface properties. The combination of polarity from the diol and hydrophobicity from the CF3 group creates interesting amphiphilic characteristics, addressing search trends related to "fluorinated surface modifiers" and "low-energy coating additives." These applications benefit from the compound's thermal stability and compatibility with various polymerization techniques.

Analytical characterization of this diastereomeric mixture (CAS No. 2167643-45-8) presents interesting challenges that have spurred methodological developments. Advanced NMR techniques, particularly 19F NMR and 2D correlation spectroscopy, have proven invaluable for distinguishing the diastereomers - a topic frequently searched as "NMR analysis of fluorinated diastereomers." The compound's distinct 19F chemical shifts serve as sensitive probes for stereochemical assignments and purity assessments.

Environmental and safety considerations of fluorinated compounds like 4-(trifluoromethyl)cyclopentane-1,2-diol have prompted numerous studies on their biodegradation pathways. This aligns with the pharmaceutical industry's focus on "green chemistry approaches to fluorinated molecules" and "sustainable fluorination methods," which rank highly in academic and industrial search queries. The compound's relatively low volatility and good water solubility make it an interesting case study for environmental fate assessments of polyfluorinated aliphatic compounds.

Looking forward, 4-(trifluoromethyl)cyclopentane-1,2-diol continues to attract research interest as a versatile intermediate. Its applications span from serving as a precursor to chiral ligands in asymmetric catalysis to being incorporated into novel fluorinated liquid crystals. The compound's unique combination of features - the constrained cyclopentane ring, multiple functional groups, and fluorine substitution - ensures its ongoing relevance across multiple disciplines of chemical research and development.

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